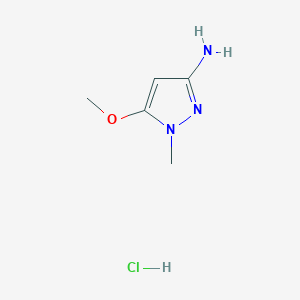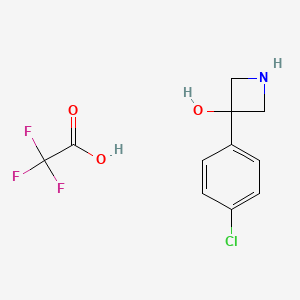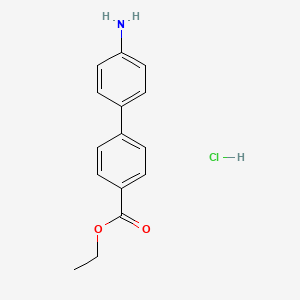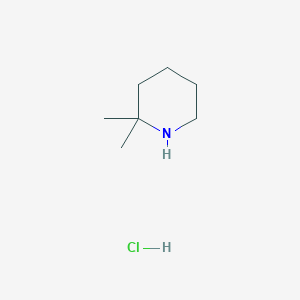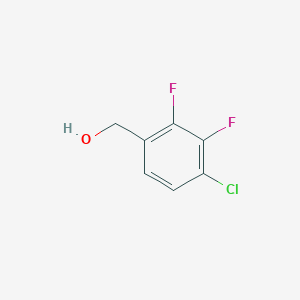
(4-Chloro-2,3-difluorophenyl)methanol
説明
“(4-Chloro-2,3-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5ClF2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . Also, a biocatalytic solution to (S)-CFPL, an intermediate for the drug ticagrelor, was developed using ketoreductases from Chryseobacterium sp. CA49 .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2,3-difluorophenyl)methanol” can be represented by the SMILES string Fc1c(c(ccc1CO)F)Cl .Physical And Chemical Properties Analysis
The average mass of “(4-Chloro-2,3-difluorophenyl)methanol” is 178.564 Da, and its monoisotopic mass is 177.999695 Da .科学的研究の応用
Synthesis and Chemical Reactions
- Stereoselective Synthesis: A study detailed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, demonstrating the precursor role of similar chloro-difluorophenyl compounds in synthesizing pharmacologically valuable products. This process highlights the use of microfluidic chip reactors for continuous reaction regimes, showcasing the compound's application in fine chemistry and enzymatic reactions (Kluson et al., 2019).
- Photogeneration and Reactivity: Another study explored the photogeneration and reactivity of aryl cations from aromatic halides, including compounds structurally related to (4-Chloro-2,3-difluorophenyl)methanol. This research underscores the compound's potential in photochemical applications and its reactivity towards pi nucleophiles, offering insights into the synthesis of arylated products (Protti et al., 2004).
Methanol's Role in Chemical Studies
- Methanol as a Solvent: The interaction between methanol and carbon tetrachloride was investigated, revealing the compound's significance in understanding the competition between hydrogen and halogen bonding. This study contributes to the knowledge of methanol's role as a solvent in chemical reactions and its implications for atmospheric chemical activities (Pal et al., 2020).
- Methanol in Industrial Applications: Research on rare earth elements in methanol synthesis catalysis highlighted methanol's importance in enhancing catalytic performance for industrial applications. This illustrates the compound's broader applications in improving catalytic processes and its role in the synthesis of other valuable chemical products (Richard & Fan, 2018).
Chemical Properties and Environmental Impact
- Chemical Properties of Methanol: A comprehensive study on the substance properties of methanol discussed its use as a basic raw material and solvent, including safety guidelines and toxicity concerns. This provides a foundation for understanding the compound's chemical behavior and safety considerations in various applications (Offermanns et al., 2014).
Safety and Hazards
特性
IUPAC Name |
(4-chloro-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLWDSKDZEOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,3-difluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)

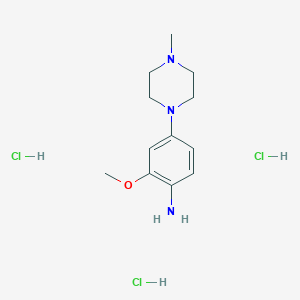
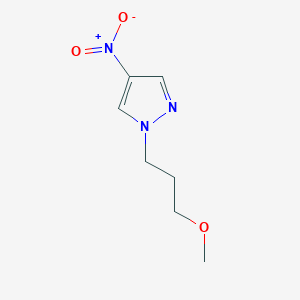
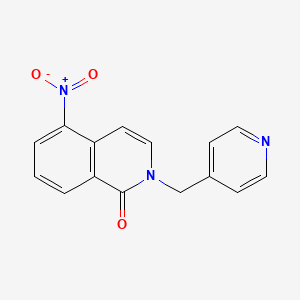
![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
